molecular formula C6H13NO2 B2995666 (3-Methylmorpholin-3-yl)methanol CAS No. 1003-81-2

(3-Methylmorpholin-3-yl)methanol

Cat. No.: B2995666
CAS No.: 1003-81-2
M. Wt: 131.175
InChI Key: SSORWURPGGJYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylmorpholin-3-yl)methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It is a morpholine derivative, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the morpholine ring

Scientific Research Applications

Chemistry: (3-Methylmorpholin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein-ligand interactions. It is also employed in the synthesis of biologically active molecules .

Medicine: Its derivatives have been investigated for their pharmacological properties, including antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a solvent and stabilizer in various chemical processes .

Safety and Hazards

The compound has been classified with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing in mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylmorpholin-3-yl)methanol typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: (3-Methylmorpholin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (3-Methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl and a hydroxymethyl group on the morpholine ring. This dual functionality imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3-methylmorpholin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(4-8)5-9-3-2-7-6/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSORWURPGGJYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-81-2
Record name (3-methylmorpholin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.